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A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive meta-analysis of pivotal studies evaluating the efficacy
and safety of aspirin for the primary prevention of cardiovascular disease (CVD). The data
presented is synthesized from large-scale, randomized controlled trials to offer an objective
comparison for researchers, scientists, and drug development professionals.

Efficacy and Safety of Aspirin in Primary CVD
Prevention

Aspirin's role in the primary prevention of cardiovascular events has been a subject of
extensive research, with multiple meta-analyses synthesizing the evidence from numerous
clinical trials. The central mechanism of aspirin involves the irreversible inhibition of
cyclooxygenase (COX) enzymes, which in turn blocks the production of prostaglandins and
thromboxanes involved in platelet aggregation and inflammation.[1] This antiplatelet effect is
beneficial in preventing thrombotic events but also carries an increased risk of bleeding.

A major meta-analysis encompassing 13 randomized controlled trials with a total of 164,225
participants found that aspirin use was associated with a significant reduction in the composite
cardiovascular outcome, which included cardiovascular mortality, nonfatal myocardial
infarction, and nonfatal stroke.[1][2] However, this benefit was counterbalanced by a
significantly increased risk of major bleeding events.[1][2]
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The decision to use aspirin for primary prevention, therefore, requires a careful consideration of
an individual's baseline cardiovascular risk against their risk of bleeding. The following tables
summarize the quantitative data from key meta-analyses, providing a clear comparison of the
risk-benefit profile of aspirin.

Quantitative Data Summary

The following tables present a summary of the quantitative data from a major meta-analysis on
the use of aspirin for the primary prevention of cardiovascular disease.

Table 1: Efficacy of Aspirin in Primary Prevention of Cardiovascular Events

Aspirin No Aspirin
Group Group Hazard Absolute
. . Number
(Events per (Events per Ratio (95% Risk
Outcome ) . Needed to
10,000 10,000 Credible Reduction
L L Treat (NNT)
participant-  participant- Interval) (95% Cl)
years) years)
Composite 0.38%
. 0.89 (0.84-
Cardiovascul 57.1 61.4 0.95) (0.20%-0.55 265
ar Outcome* ' %)
Myocardial - - 0.86 (0.77- - -
) Not specified Not specified Not specified Not specified
Infarction 0.95)
Ischemic -~ -~ 0.90 (0.82- - -~
Not specified Not specified Not specified Not specified
Stroke 0.99)
All-Cause N N 0.94 (0.88- . N
] Not specified Not specified Not specified Not specified
Mortality 1.01)

*Composite Cardiovascular Outcome includes cardiovascular mortality, nonfatal myocardial

infarction, and nonfatal stroke.[1][2]

Table 2: Safety Profile of Aspirin in Primary Prevention
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Aspirin No Aspirin
Group Group Hazard Absolute
. . Number
(Events per (Events per Ratio (95% Risk
Outcome . Needed to
10,000 10,000 Credible Increase
o o Harm (NNH)
participant-  participant- Interval) (95% Cl)
years) years)
, 0.47%
Major 1.43 (1.30-
, 23.1 16.4 (0.34%-0.62 210
Bleeding 1.56)
%)
Gastrointestin N N 2.11 (1.36- N N
) Not specified Not specified Not specified Not specified
al Bleeding 3.28)

Experimental Protocols

The findings presented in this guide are based on robust methodologies from large-scale,

randomized, double-blind, placebo-controlled trials. Below are the detailed methodologies for

three key trials that have significantly contributed to the meta-analytic evidence: ARRIVE,
ASCEND, and ASPREE.

ARRIVE (Aspirin to Reduce Risk of Initial Vascular
Events) Trial

Objective: To assess the efficacy and safety of aspirin in patients at moderate risk of a first

cardiovascular event.[3][4]

Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[3][4]

Participants: 12,546 individuals (men aged =55 years, women aged =60 years) with an

average cardiovascular risk. Patients with a high risk of gastrointestinal or other bleeding, or

with diabetes, were excluded.[3][4]

Intervention: Participants were randomly assigned to receive either 100 mg of enteric-coated

aspirin daily or a matching placebo.[3][4]
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Primary Efficacy Endpoint: A composite outcome of time to the first occurrence of
cardiovascular death, myocardial infarction, unstable angina, stroke, or transient ischemic
attack.[3][4]

Safety Endpoints: Haemorrhagic events and the incidence of other adverse events.[3]

ASCEND (A Study of Cardiovascular Events IN Diabetes)
Trial

Objective: To determine whether aspirin reduces the risk of cardiovascular events in
individuals with diabetes who do not have diagnosed occlusive arterial disease, and whether
the benefits outweigh the risks of bleeding.[5][6]

Study Design: A randomized, placebo-controlled trial.[5][7]

Participants: 15,480 individuals with diabetes and no clinical evidence of occlusive arterial
disease.[5][7]

Intervention: Participants were randomly allocated to receive either 100 mg of aspirin daily or
a matching placebo.[5][6]

Primary Efficacy Endpoint: The first occurrence of a serious vascular event (nonfatal
myocardial infarction, nonfatal stroke, or transient ischemic attack, or death from any
vascular cause).[8]

Primary Safety Endpoint: The first occurrence of a major bleed (intracranial hemorrhage,
sight-threatening bleeding event in the eye, gastrointestinal bleeding, or other serious
bleeding).[8]

ASPREE (ASPirin in Reducing Events in the Elderly)
Trial

Objective: To determine whether daily low-dose aspirin extends disability-free life in healthy
older individuals.[9][10]

Study Design: A double-blind, randomized, placebo-controlled primary prevention trial.[9][10]
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» Participants: 19,114 healthy individuals aged 70 years and older (or 265 years for US
minorities) free of dementia, disability, and cardiovascular disease.[9][11]

« Intervention: Participants received either 100 mg of oral enteric-coated acetylsalicylic acid
(ASA) daily or a matching placebo.[9][10]

e Primary Endpoint: A composite of death, dementia, or persistent physical disability.[9][11]

e Secondary Endpoints: All-cause and cause-specific mortality, fatal and non-fatal
cardiovascular events, fatal and non-fatal cancer, dementia, mild cognitive impairment,
depression, physical disability, and clinically significant bleeding.[9][10]

Visualizations

The following diagrams illustrate the key signaling pathway of aspirin and a typical workflow for
a primary prevention clinical trial.
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Aspirin's primary mechanism of action.
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A typical workflow for a primary prevention clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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